REACTION_CXSMILES
|
[Na].[C:2]([O:9][CH2:10][CH3:11])(=[O:8])[C:3]([O:5]CC)=O.[CH3:12][O:13][CH2:14][C:15](=[O:17])[CH3:16].S(=O)(=O)(O)O>C(O)C>[CH3:12][O:13][CH2:14][C:15](=[O:17])[CH2:16][C:3](=[O:5])[C:2]([O:9][CH2:10][CH3:11])=[O:8] |^1:0|
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
8.15 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
5.52 mL
|
Type
|
reactant
|
Smiles
|
COCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was put in an ice bath and into it
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CUSTOM
|
Details
|
The ethanol/DCM filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM
|
Type
|
EXTRACTION
|
Details
|
extracted with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the DCM phase dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified with flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COCC(CC(C(=O)OCC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |